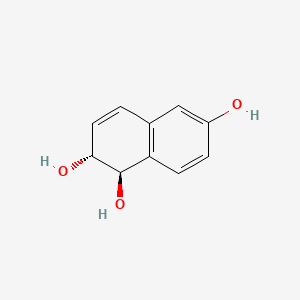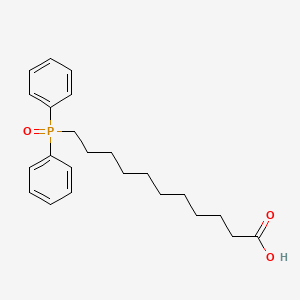
11-(Diphenylphosphoryl)undecanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11-(Diphenylphosphoryl)undecanoic acid is an organic compound with the molecular formula C23H31O3P It is characterized by the presence of a diphenylphosphoryl group attached to an undecanoic acid chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 11-(Diphenylphosphoryl)undecanoic acid typically involves the reaction of undecanoic acid with diphenylphosphoryl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphoryl chloride. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 11-(Diphenylphosphoryl)undecanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine group.
Substitution: The phosphoryl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphine derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
11-(Diphenylphosphoryl)undecanoic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphine ligands for catalysis.
Biology: The compound can be used to study the interactions of phosphoryl groups with biological molecules.
Industry: Used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 11-(Diphenylphosphoryl)undecanoic acid involves its interaction with molecular targets through its phosphoryl group. This group can form strong bonds with various biological molecules, influencing their function. The pathways involved include phosphorylation and dephosphorylation processes, which are critical in many biological systems .
Vergleich Mit ähnlichen Verbindungen
11-Mercaptoundecanoic acid: Contains a thiol group instead of a phosphoryl group.
11-Aminoundecanoic acid: Contains an amino group instead of a phosphoryl group.
Undecanoic acid: Lacks the diphenylphosphoryl group.
Uniqueness: 11-(Diphenylphosphoryl)undecanoic acid is unique due to the presence of the diphenylphosphoryl group, which imparts distinct chemical properties and reactivity compared to other undecanoic acid derivatives. This makes it particularly valuable in applications requiring specific interactions with phosphoryl groups .
Eigenschaften
CAS-Nummer |
73367-78-9 |
|---|---|
Molekularformel |
C23H31O3P |
Molekulargewicht |
386.5 g/mol |
IUPAC-Name |
11-diphenylphosphorylundecanoic acid |
InChI |
InChI=1S/C23H31O3P/c24-23(25)19-13-5-3-1-2-4-6-14-20-27(26,21-15-9-7-10-16-21)22-17-11-8-12-18-22/h7-12,15-18H,1-6,13-14,19-20H2,(H,24,25) |
InChI-Schlüssel |
QKLYMXGFWXNKHJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)P(=O)(CCCCCCCCCCC(=O)O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



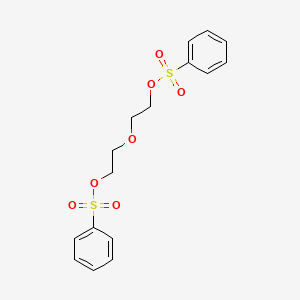
![N,N-Dimethyl-N-[(4-nitrophenyl)methyl]tetradecan-1-aminium chloride](/img/structure/B14455002.png)

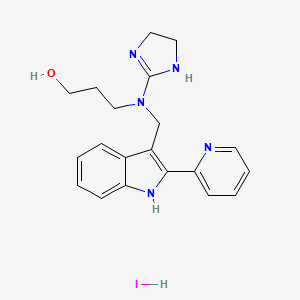
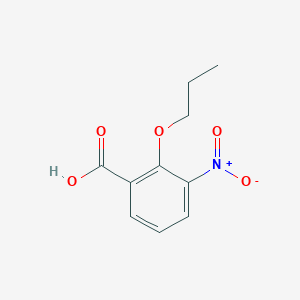

![{2-[(Butan-2-yl)sulfanyl]ethenyl}benzene](/img/structure/B14455035.png)
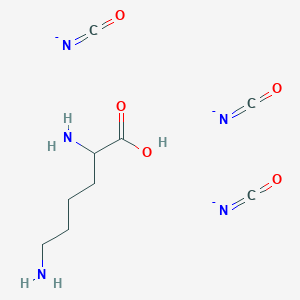

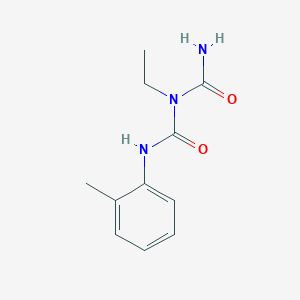
![4-[5-(4-Carbamimidoylphenyl)-2-thienyl]benzamidine](/img/structure/B14455051.png)
![3-(2H-[1,3]Dioxolo[4,5-g]isoquinolin-5-yl)-2-benzofuran-1(3H)-one](/img/structure/B14455056.png)
